Valerate
Overview
Description
Valerate is a short-chain fatty acid anion that is the conjugate base of valeric acid; present in ester form as component of many steroid-based pharmaceuticals. It has a role as a plant metabolite. It is a short-chain fatty acid anion and a straight-chain saturated fatty acid anion. It is a conjugate base of a valeric acid.
Scientific Research Applications
1. Industrial Chemical Synthesis
Valerate, specifically ethyl this compound, is a promising energy source and has applications in a variety of industries including biofuels, perfumes, food, flavors, and pharmaceuticals. Research has explored enzymatic routes for synthesizing ethyl this compound using valeric acid and ethanol under solvent-free conditions, highlighting its potential as an industrial chemical (Bhavsar & Yadav, 2018).
2. Nanofiber Biofunctionalization
Polyhydroxybutyrate-co-valerate (PHB-HV) copolymers are utilized in electrospun nanofibers, which have significant applications in both industrial and life science fields. These nanofibers, incorporating this compound units, exhibit promising thermal, mechanical, and optical properties, expanding their use in various applications (Morais et al., 2015).
3. Biofuel Production
Valeric esters like ethyl this compound and pentyl this compound, derived from γ-valerolactone, show potential as components in biofuels. Their production process is efficient and utilizes a bifunctional catalyst, offering a sustainable alternative to traditional fuels (Chan-Thaw et al., 2013).
4. Biodegradable Plastics
Valeric acid derivatives are integral in the production of polyhydroxyalkanoate (PHA) copolymers, which are key components in biodegradable plastics. These materials, synthesized by microorganisms like Azotobacter vinelandii, represent an eco-friendly alternative to conventional plastics (Page & Manchak, 1995).
5. Flavor and Fragrance Industry
The enzymatic synthesis of ethyl this compound, which has a green apple flavor, is a notable application in the flavor and fragrance industry. This process utilizes lipases and has been optimized for higher efficiency and yield, making it a valuable technique in the production of natural flavor compounds (Karra-Chaabouni et al., 2006).
Properties
CAS No. |
10023-74-2 |
---|---|
Molecular Formula |
C5H9O2- |
Molecular Weight |
101.12 g/mol |
IUPAC Name |
pentanoate |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/p-1 |
InChI Key |
NQPDZGIKBAWPEJ-UHFFFAOYSA-M |
SMILES |
CCCCC(=O)[O-] |
Canonical SMILES |
CCCCC(=O)[O-] |
10023-74-2 | |
Synonyms |
pentanoate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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